![molecular formula C16H16O5 B13383762 2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate](/img/structure/B13383762.png)
2-(2-Oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Columbianetin acetate is a naturally occurring compound found in the roots of Angelicae pubescentis Radix, a traditional Chinese medicinal herb. This compound has been studied for its various biological activities, including anti-inflammatory, anti-tumor, and analgesic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Columbianetin acetate can be synthesized through the extraction of Angelicae pubescentis Radix. The roots are air-dried, cut into pieces, and soaked in 75% ethanol for 8 hours. The extract is then subjected to various purification processes to isolate columbianetin acetate .
Industrial Production Methods: Industrial production of columbianetin acetate involves large-scale extraction and purification processes. The roots of Angelicae pubescentis Radix are processed in bulk, and advanced chromatographic techniques are employed to ensure the purity and quality of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Columbianetin acetate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its properties in different contexts .
Common Reagents and Conditions: Common reagents used in the reactions involving columbianetin acetate include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products Formed: The major products formed from the reactions of columbianetin acetate include its metabolite columbianetin and other derivatives that exhibit enhanced biological activities. These products are often studied for their potential therapeutic applications .
Aplicaciones Científicas De Investigación
Columbianetin acetate has been extensively studied for its scientific research applications. In chemistry, it is used as a model compound to study the effects of various chemical reactions. In biology and medicine, columbianetin acetate is investigated for its anti-inflammatory, anti-tumor, and analgesic properties. It has shown potential in treating conditions like rheumatoid arthritis and inhibiting platelet aggregation .
Mecanismo De Acción
The mechanism of action of columbianetin acetate involves its interaction with various molecular targets and pathways. It inhibits the production of inflammatory cytokines like interleukin-1β, interleukin-6, interleukin-8, and tumor necrosis factor-α. Columbianetin acetate also inhibits the expression of cyclooxygenase-2, which plays a crucial role in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds: Similar compounds to columbianetin acetate include columbianetin and columbianadin. These compounds share a similar mother nucleus and exhibit comparable biological activities .
Uniqueness: Columbianetin acetate is unique due to its specific molecular structure, which allows it to interact with a broader range of molecular targets compared to its analogues. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Propiedades
IUPAC Name |
2-(2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl)propan-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O5/c1-9(17)21-16(2,3)13-8-11-12(19-13)6-4-10-5-7-14(18)20-15(10)11/h4-7,13H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTTZQQJJBEAIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
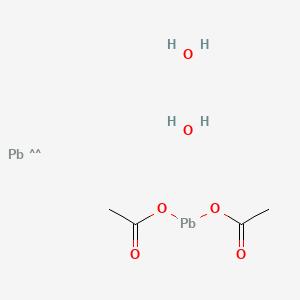
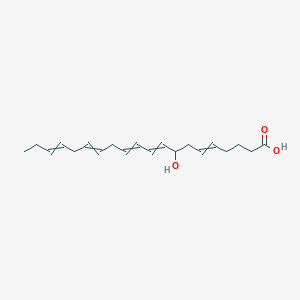
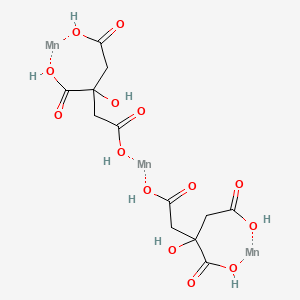
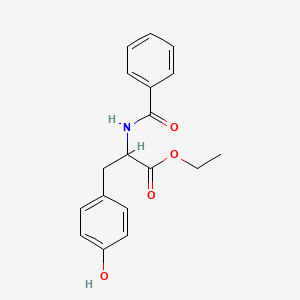
![3-Amino-9-fluoro-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one hemimalonate](/img/structure/B13383702.png)
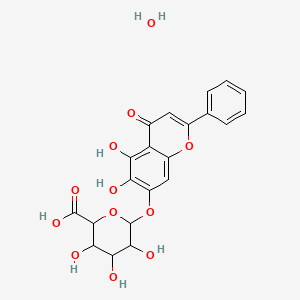
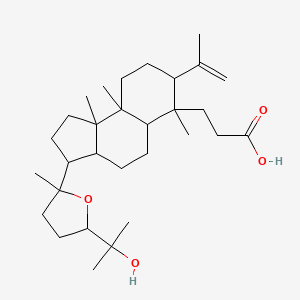
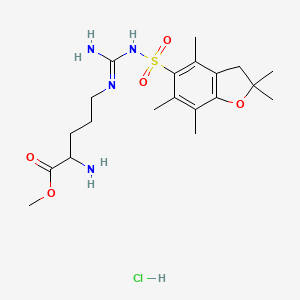
![ethyl (1S,2S,3S,4R)-3-[[(Benzyloxy)carbonyl]amino]bicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B13383731.png)
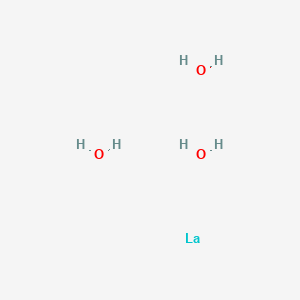
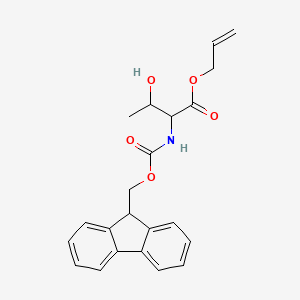
![N-[(1R,2R)-2-[[[[(1S,2S)-2-(Dimethylamino)cyclohexyl]amino]thioxomethyl]amino]-1,2-diphenylethyl]-3,5-bis(trifluoromethyl)benzenesulfonamide](/img/structure/B13383750.png)

![9-Methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol;hydrochloride](/img/structure/B13383767.png)
